molecular formula C20H21Cl2N3O3 B5852930 2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide

2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide

Cat. No. B5852930
M. Wt: 422.3 g/mol
InChI Key: DEIMZQFQSGMUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide is a chemical compound that belongs to the class of N-phenylbenzamides. It is a synthetic compound that has been widely studied for its potential use in scientific research.

Scientific Research Applications

2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been studied for its potential use in scientific research. It has been found to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound may be able to regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide in lab experiments is that it has been extensively studied and has a well-defined mechanism of action. It has also been shown to have activity against a variety of cancer cell lines, making it a potentially useful tool for cancer research. However, one limitation is that it may have off-target effects, meaning that it may affect other enzymes or pathways in addition to HDACs.

Future Directions

There are a number of future directions for research on 2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide. One area of research could be to investigate its potential use in combination with other drugs or therapies for cancer or neurodegenerative diseases. Another area of research could be to investigate its potential use in other diseases or conditions, such as inflammatory diseases or viral infections. Further studies could also be done to investigate its mechanism of action and to identify any potential off-target effects.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of triethylamine. The resulting product is then reacted with 2-aminobenzamide to produce the final compound.

properties

IUPAC Name

2,4-dichloro-N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c21-14-5-6-15(17(22)13-14)20(27)24-18-4-2-1-3-16(18)19(26)23-7-8-25-9-11-28-12-10-25/h1-6,13H,7-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIMZQFQSGMUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide

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